molecular formula C11H14N2O2 B5480248 1-Cyclopropyl-3-(3-methoxyphenyl)urea

1-Cyclopropyl-3-(3-methoxyphenyl)urea

Cat. No.: B5480248
M. Wt: 206.24 g/mol
InChI Key: RHFXQJCBXKOGQU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3-methoxyphenyl)urea is an organic compound with the molecular formula C11H14N2O2 It is a urea derivative characterized by the presence of a cyclopropyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(3-methoxyphenyl)urea typically involves the reaction of cyclopropylamine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropylamine+3-Methoxyphenyl isocyanateThis compound\text{Cyclopropylamine} + \text{3-Methoxyphenyl isocyanate} \rightarrow \text{this compound} Cyclopropylamine+3-Methoxyphenyl isocyanate→this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial processes also incorporate purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The urea moiety can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-Cyclopropyl-3-(3-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-Cyclopropyl-3-(2-methoxyphenyl)urea
  • 1-Cyclopropyl-3-(4-methoxyphenyl)urea
  • 1-Cyclopropyl-3-(2,5-dimethoxyphenyl)urea

Comparison: 1-Cyclopropyl-3-(3-methoxyphenyl)urea is unique due to the position of the methoxy group on the phenyl ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, the 3-methoxy derivative may exhibit different binding affinities to biological targets compared to the 2- or 4-methoxy derivatives.

Properties

IUPAC Name

1-cyclopropyl-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(7-10)13-11(14)12-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFXQJCBXKOGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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